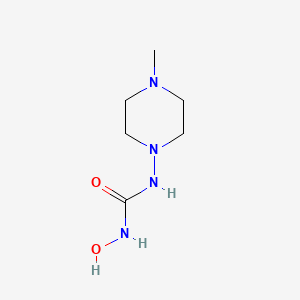
N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-N’-(4-methylpiperazin-1-yl)urea: is a chemical compound that features a piperazine ring substituted with a methyl group and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N’-(4-methylpiperazin-1-yl)urea typically involves the reaction of N-hydroxyurea with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of N-Hydroxy-N’-(4-methylpiperazin-1-yl)urea may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: N-Hydroxy-N’-(4-methylpiperazin-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy-N’-(4-methylpiperazin-1-yl)urea oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .
Applications De Recherche Scientifique
Chemistry: N-Hydroxy-N’-(4-methylpiperazin-1-yl)urea is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, providing insights into enzyme function and inhibition mechanisms .
Medicine: Its ability to inhibit specific enzymes makes it a candidate for drug development targeting diseases such as cancer and infectious diseases .
Industry: In the industrial sector, N-Hydroxy-N’-(4-methylpiperazin-1-yl)urea is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of N-Hydroxy-N’-(4-methylpiperazin-1-yl)urea involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .
Comparaison Avec Des Composés Similaires
- N-Hydroxy-N’-(4-methylpiperazin-1-yl)benzimidamide
- N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-methylpiperazin-1-yl)methyl)benzamide
- N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide
Uniqueness: N-Hydroxy-N’-(4-methylpiperazin-1-yl)urea is unique due to its specific combination of a hydroxyurea moiety and a methyl-substituted piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
474787-20-7 |
|---|---|
Formule moléculaire |
C6H14N4O2 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
1-hydroxy-3-(4-methylpiperazin-1-yl)urea |
InChI |
InChI=1S/C6H14N4O2/c1-9-2-4-10(5-3-9)7-6(11)8-12/h12H,2-5H2,1H3,(H2,7,8,11) |
Clé InChI |
DSOMVCXUNYTVNJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)NC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


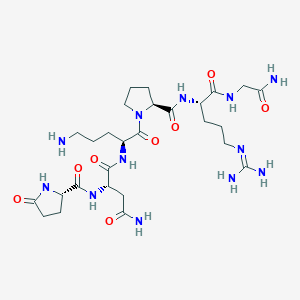
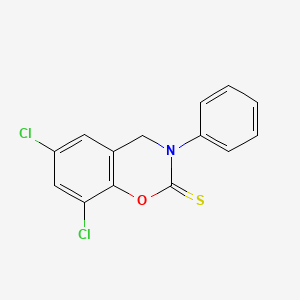
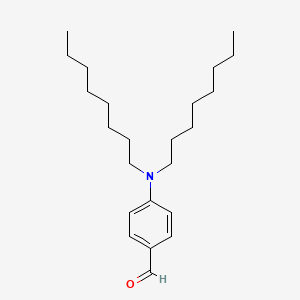
![3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B12583800.png)
![2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12583803.png)
![2-{[(2S)-2-Methylbutoxy]carbonyl}benzoate](/img/structure/B12583804.png)
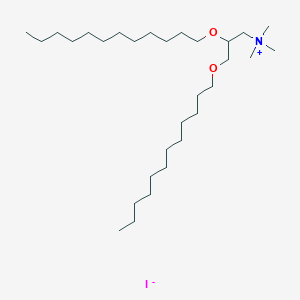
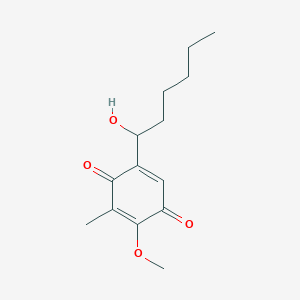
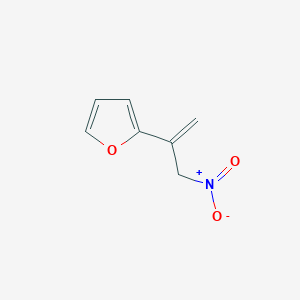
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B12583819.png)
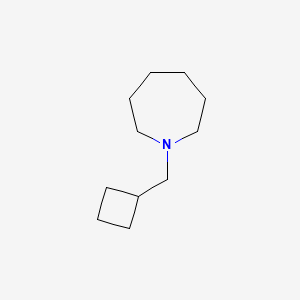
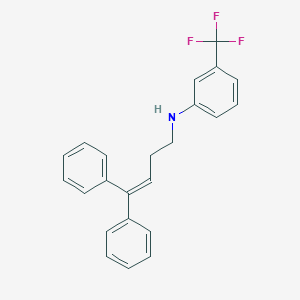
![[4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane](/img/structure/B12583848.png)

